

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate as a starting material

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Compound of Interest

Compound Name: Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

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An In-depth Technical Guide to **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate**: A Versatile Scaffold for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant therapeutics, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide focuses on a key derivative, **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** (CAS 1234616-07-9), a versatile starting material for the synthesis of diverse compound libraries.[3][4] Its strategic placement of a reactive bromine atom at the C3-position and an ester at the C6-position allows for sequential and regioselective functionalization. We will explore its synthesis, delineate its reactivity in pivotal cross-coupling reactions, and discuss the therapeutic applications of its derivatives, providing researchers with a comprehensive technical resource for leveraging this powerful building block in drug development programs.

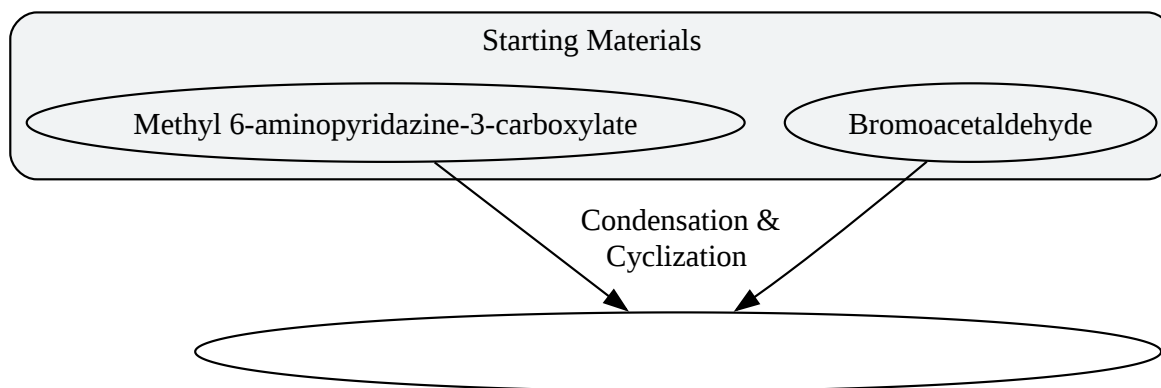
The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Success

The imidazo[1,2-b]pyridazine ring system is a fused heterocycle, structurally analogous to purines, that has garnered significant attention in pharmaceutical research.[1][5] Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional scaffold for interacting with

various biological targets, particularly protein kinases. The value of this core is exemplified by its presence in approved drugs such as Ponatinib, a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia, and Risdiplam, a treatment for spinal muscular atrophy.[6][7] The scaffold's utility extends across numerous therapeutic areas, including the development of agents with anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[2][5][8] The capacity for systematic optimization through substitution allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[6]

Synthesis of the Core Reagent

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-aminopyridazine derivative with an α -haloketone.[9] The introduction of a halogen on the pyridazine ring is crucial as it directs the cyclization to the desired N1-position, preventing alkylation at the less nucleophilic ring nitrogen.[9]



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Experimental Protocol: Representative Synthesis

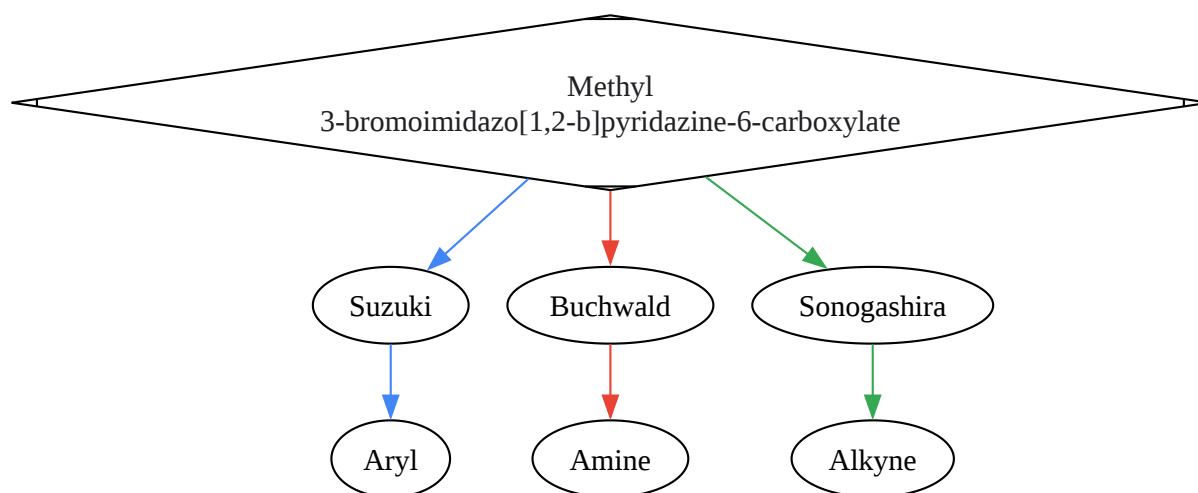
This protocol is based on established methodologies for the synthesis of the imidazo[1,2-b]pyridazine core.[9]

- Step 1: Preparation of Starting Material: Begin with a suitable 3-amino-6-substituted pyridazine. For the title compound, this would be methyl 6-aminopyridazine-3-carboxylate.

- Step 2: Condensation: Dissolve the aminopyridazine derivative in a suitable solvent such as ethanol or DMF.
- Step 3: Cyclization: Add an α -bromoketone (e.g., bromoacetaldehyde or a precursor) and a mild base like sodium bicarbonate to the solution.
- Step 4: Heating: Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Step 5: Work-up and Purification: After cooling, the reaction mixture is typically concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate**.

Chemical Reactivity: A Hub for Diversification

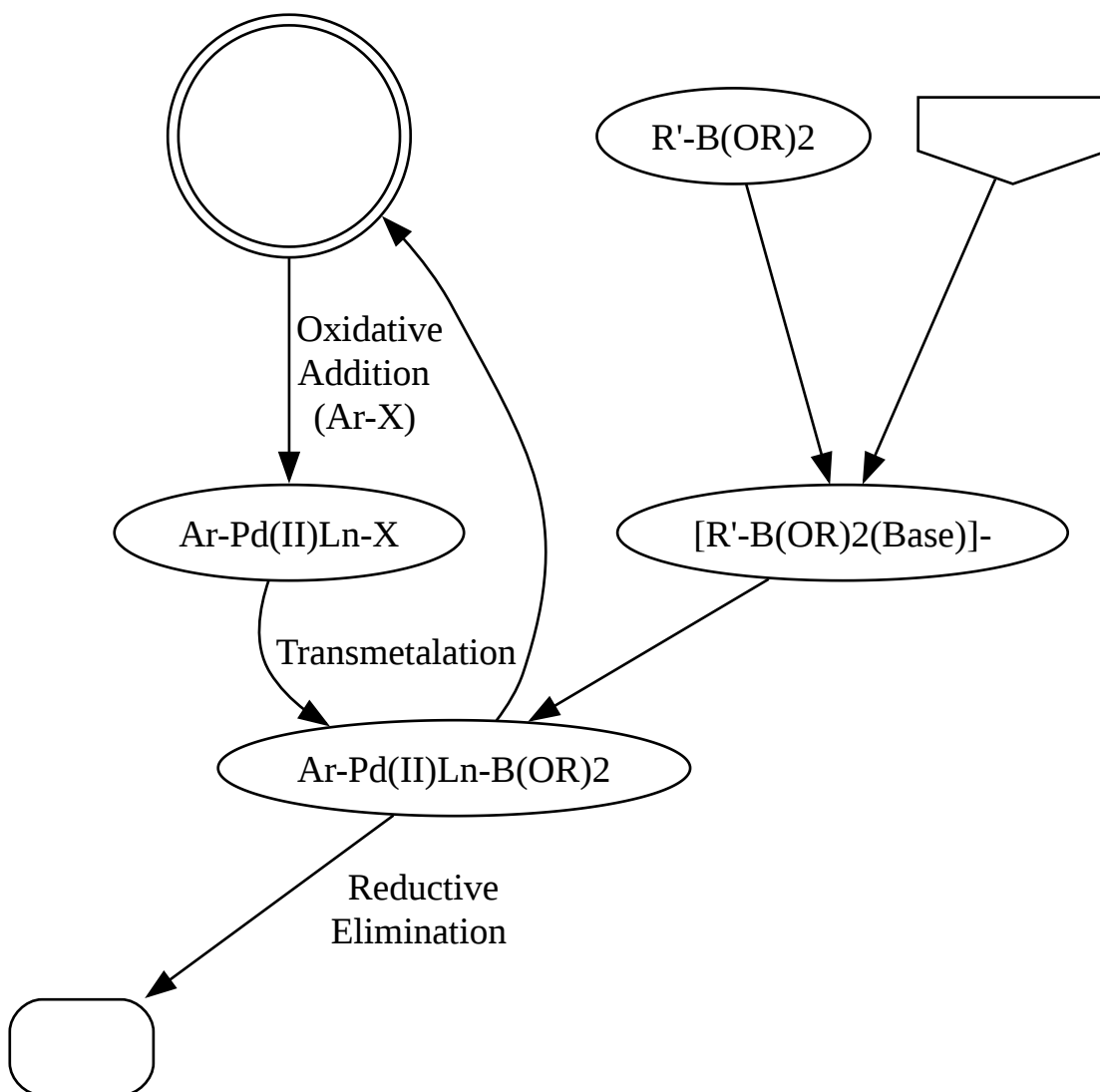
The true utility of **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** lies in the reactivity of the C3-bromo substituent. This position serves as a versatile handle for introducing a wide array of chemical moieties through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in structure-activity relationship (SAR) studies.^[10]



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Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is fundamental for elaborating the core scaffold to mimic the structures of known kinase inhibitors or to explore new binding interactions.[10]



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| Parameter | Recommended Conditions |
|-------------------|--|
| Starting Material | Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
| Coupling Partner | (Hetero)aryl boronic acid or boronate ester (1.1-1.5 equiv) |
| Catalyst | Pd(PPh ₃) ₄ , PdCl ₂ (dppf), or Pd(OAc) ₂ with a phosphine ligand (2-10 mol%) |
| Base | K ₂ CO ₃ , Na ₂ CO ₃ , Cs ₂ CO ₃ , or K ₃ PO ₄ (2-3 equiv) |
| Solvent | Dioxane/H ₂ O, DMF, or Toluene |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |

The following procedure is adapted from literature precedents for Suzuki couplings on the 3-bromoimidazo[1,2-b]pyridazine scaffold.[\[10\]](#)[\[13\]](#)

- To a reaction vial, add **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
- Add a base, for example, aqueous 2 M Na₂CO₃ (2.0 mmol).
- Add the solvent system, typically a mixture like DME (8 mL) and ethanol (2 mL).[\[13\]](#)
- Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.
- Heat the reaction mixture at 80-95 °C with vigorous stirring.[\[10\]](#) Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to obtain the 3-aryl-imidazo[1,2-b]pyridazine-6-carboxylate product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for installing amine functionalities that can serve as hydrogen bond donors/acceptors or as points for further diversification.^{[14][15]} While C6-amination of related scaffolds is well-documented^{[16][17]}, the C3-bromo position can also undergo this transformation, or amination can be performed sequentially.^{[10][18]}

| Parameter | Recommended Conditions |
|-------------------|---|
| Starting Material | Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
| Coupling Partner | Primary or secondary amine (1.1-2.0 equiv) |
| Catalyst System | Pd ₂ (dba) ₃ or Pd(OAc) ₂ with a specialized ligand (e.g., Xantphos, BINAP) (1-5 mol%) |
| Base | NaOt-Bu, KOt-Bu, or Cs ₂ CO ₃ (1.5-2.5 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |

This protocol is a representative procedure based on established Buchwald-Hartwig conditions.^{[14][19]}

- In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
- Add **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** (1.0 mmol) and the desired amine (1.2 mmol).
- Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

- Seal the tube and heat the mixture in an oil bath at 100 °C.
- Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature.
- Quench the reaction carefully with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the residue by column chromatography to yield the 3-amino-imidazo[1,2-b]pyridazine-6-carboxylate product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl groups onto the C3 position, creating a linear, rigid extension.^{[20][21]} These alkynyl linkers are valuable in drug design for probing deep hydrophobic pockets in target proteins or as precursors for further chemical transformations.

| Parameter | Recommended Conditions |
|-------------------|---|
| Starting Material | Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
| Coupling Partner | Terminal alkyne (1.2-2.0 equiv) |
| Catalyst System | Pd(PPh ₃) ₂ Cl ₂ or Pd(OAc) ₂ /PPh ₃ (2-5 mol%) |
| Co-catalyst | Copper(I) iodide (CuI) (1-10 mol%) |
| Base | Triethylamine (Et ₃ N) or Diisopropylamine (i-Pr ₂ NH) (often used as solvent) |
| Solvent | DMF, THF, or the amine base itself |
| Temperature | Room Temperature to 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |

The following is a representative procedure for a Sonogashira coupling reaction.^{[22][23]}

- To a flask, add **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol), a phosphine ligand (e.g., PPh₃, 0.05 mmol), and the copper(I) iodide co-catalyst (0.05 mmol).
- Evacuate and backfill the flask with an inert gas.
- Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 mmol).
- Add the terminal alkyne (1.5 mmol) dropwise via syringe.
- Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.[\[23\]](#)
- After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
- Wash the combined organic extracts, dry over a drying agent, and concentrate.
- Purify the resulting crude product by column chromatography to isolate the 3-alkynyl-imidazo[1,2-b]pyridazine-6-carboxylate.

Applications in Drug Discovery

Derivatives synthesized from **Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate** have been investigated for a multitude of therapeutic applications, reflecting the scaffold's privileged status.

| Application Area | Target/Mechanism | Representative Derivatives |
|----------------------------|--|--|
| Oncology | Tyrosine Kinase (e.g., Tyk2, BCR-ABL), Pim-1 Kinase Inhibitors | 3-Aryl and 3-heteroaryl substituted analogs.[1][10][24] |
| Autoimmune Diseases | Tyk2 JH2 Pseudokinase Inhibitors | 6-Amino derivatives with complex 3-aryl substitutions. [24] |
| Neurodegenerative Diseases | Ligands for β -Amyloid Plaques (Alzheimer's) | 3-Aryl derivatives, often with amino or thioether groups.[9] |
| Infectious Diseases | Antiviral (e.g., Picornavirus), Antiparasitic (e.g., Malaria) | Variously substituted imidazo[1,2-b]pyridazines.[5] [8] |

The ability to rapidly generate analogs by leveraging the C3-bromo handle allows for efficient SAR exploration. For instance, in the development of Tyk2 inhibitors, modifications at the C3 position were critical for achieving high potency and selectivity.[24] Similarly, for β -amyloid plaque imaging agents, the nature of the 2-aryl substituent (synthetically equivalent to C3-aryl on a different starting core) dramatically influenced binding affinity.[9]

Conclusion

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed ester functionality at C6 and, more importantly, the versatile bromine handle at C3, provide a direct and efficient entry point into a rich chemical space. The robust and well-understood cross-coupling methodologies—Suzuki, Buchwald-Hartwig, and Sonogashira—transform this single starting material into a library of diverse structures. This capability is invaluable for hit-to-lead and lead optimization campaigns, enabling the rapid synthesis of analogs to probe biological targets, enhance potency, and improve ADME properties. As the demand for novel therapeutics continues, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery.

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